3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine
Brand Name: Vulcanchem
CAS No.: 375858-04-1
VCID: VC8428243
InChI: InChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3
SMILES: B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3
Molecular Formula: C16H18BNO2
Molecular Weight: 267.1 g/mol

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine

CAS No.: 375858-04-1

Cat. No.: VC8428243

Molecular Formula: C16H18BNO2

Molecular Weight: 267.1 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine - 375858-04-1

Specification

CAS No. 375858-04-1
Molecular Formula C16H18BNO2
Molecular Weight 267.1 g/mol
IUPAC Name 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine
Standard InChI InChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3
Standard InChI Key LFHJGDVGEUUVDD-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine (CAS: 375858-04-1) integrates a pyridine ring with a dioxaborinane moiety through a phenyl linker. The dioxaborinane group consists of a six-membered ring containing two oxygen atoms and a boron center stabilized by 5,5-dimethyl substituents, which enhance steric protection and chemical stability .

Key Structural Data:

PropertyValue
IUPAC Name3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine
Molecular FormulaC₁₆H₁₈BNO₂
Molecular Weight275.13 g/mol
InChIInChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3
InChIKeyLFHJGDVGEUUVDD-UHFFFAOYSA-N

The planar pyridine ring facilitates π-π stacking interactions, while the boron center enables covalent bonding with nucleophiles, making the compound reactive in cross-coupling reactions .

Synthesis and Manufacturing

Ruthenium-Catalyzed Cross-Coupling

A robust synthesis route involves ruthenium-catalyzed cross-coupling of ketones with organoboronates. As demonstrated by Kogure and Ueno, enamine intermediates generated in situ undergo alkenyl C–N bond cleavage to form arylboronates . For 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine, the reaction proceeds via:

  • Enamine Formation: Condensation of 3-acetylpyridine with amines.

  • Borylation: Reaction with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of [RuCl₂(p-cymene)]₂ and Xantphos.

  • Purification: Flash chromatography (hexane/EtOAc) yields the product in >90% purity .

Optimized Reaction Conditions:

ParameterValue
Catalyst[RuCl₂(p-cymene)]₂ (5 mol%)
LigandXantphos (10 mol%)
SolventToluene
Temperature100°C
Time24 h

Applications in Material Science

Organic Semiconductors

The compound’s conjugated system and boron-mediated electron deficiency make it ideal for electron-transport layers in OLEDs. Its HOMO (-5.8 eV) and LUMO (-2.6 eV) levels, calculated via DFT, align with common electrode materials, ensuring efficient charge injection .

Optoelectronic Devices

In perovskite solar cells, 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine acts as a hole-blocking layer, reducing recombination losses. Devices incorporating this material achieve power conversion efficiencies (PCE) of 18.7%, surpassing conventional alternatives .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, suitable for high-temperature processing in device fabrication .

Thermal and Solubility Data:

PropertyValue
Melting Point142–144°C
SolubilityDMSO > DMF > THF
LogP2.8

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H), 7.85–7.75 (m, 2H), 7.45–7.30 (m, 4H), 3.77 (s, 4H), 1.03 (s, 6H) .

  • ¹¹B NMR: δ 32.5 ppm, indicative of tetracoordinated boron .

ConditionRecommendation
Temperature2–8°C (desiccated)
Shelf Life24 months

Future Research Directions

  • Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.

  • Polymer Chemistry: Incorporating the compound into conjugated polymers for flexible electronics.

  • Biological Imaging: Leveraging boron’s neutron capture ability for boron neutron capture therapy (BNCT).

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